molecular formula C5H4Cl2N2O B1304949 pyrazine-2-carbonyl chloride hydrochloride CAS No. 84473-64-3

pyrazine-2-carbonyl chloride hydrochloride

Cat. No.: B1304949
CAS No.: 84473-64-3
M. Wt: 179 g/mol
InChI Key: ZOFWDSYSIJNFMU-UHFFFAOYSA-N
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Description

Pyrazine-2-carbonyl chloride hydrochloride is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Pyrazinecarbonyl chloride monohydrochloride derivatives have shown significant potential in the field of antimicrobial research. Specifically, substituted N-phenylpyrazine-2-carboxamides synthesized through the condensation of chlorides of substituted pyrazinecarboxylic acids have demonstrated notable antimycobacterial activity. For instance, certain derivatives exhibited pronounced inhibitory effects against Mycobacterium tuberculosis, with some compounds showing MIC values lower than standard drugs. This research suggests that these compounds could be promising candidates for developing new antimycobacterial agents (Doležal et al., 2009), (Doležal et al., 2010), (Doležal et al., 2006).

Antifungal and Photosynthesis-Inhibiting Activities

Further exploration into the applications of pyrazinecarbonyl chloride monohydrochloride derivatives has revealed their antifungal properties. Some compounds synthesized using similar methods as above have shown high antifungal activity against specific fungal strains like Trichophyton mentagrophytes. Additionally, certain derivatives have been observed to inhibit photosynthetic electron transport in spinach chloroplasts, indicating their potential as herbicides or in other agricultural applications (Doležal et al., 2010), (Doležal et al., 2006), (Doležal et al., 2008).

Synthesis of Pyrazole Derivatives and Their Biological Evaluation

The versatility of pyrazinecarbonyl chloride monohydrochloride is also evident in its use in synthesizing pyrazole derivatives. These derivatives have been evaluated for various biological activities, including antifungal, antimicrobial, and potential antitumor activities. This highlights the compound's significance in the synthesis of biologically active molecules, which can have various pharmaceutical and agricultural applications (Wu et al., 2012), (Rathod & Chavan, 2021).

Safety and Hazards

Pyrazine-2-carbonyl chloride is classified as a skin corrosive and serious eye irritant . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical . In case of contact with skin or eyes, immediate medical attention is required . The safety and hazards of the monohydrochloride derivative are not explicitly mentioned in the available literature.

Future Directions

While specific future directions for Pyrazinecarbonyl chloride monohydrochloride are not explicitly mentioned in the available literature, it’s worth noting that pyrazine and phenazine heterocycles offer promise in medicine . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . This suggests potential future research directions in these areas for Pyrazinecarbonyl chloride monohydrochloride and related compounds.

Properties

IUPAC Name

pyrazine-2-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O.ClH/c6-5(9)4-3-7-1-2-8-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFWDSYSIJNFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233446
Record name Pyrazinecarbonyl chloride monohydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID90233446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84473-64-3
Record name 2-Pyrazinecarbonyl chloride, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84473-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazinecarbonyl chloride monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084473643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazinecarbonyl chloride monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazinecarbonyl chloride monohydrochloride
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